molecular formula C8H7N5O4 B13368228 2-(Methylamino)-4,7-dioxo-3,4,7,8-tetrahydro-6-pteridinecarboxylic acid

2-(Methylamino)-4,7-dioxo-3,4,7,8-tetrahydro-6-pteridinecarboxylic acid

Cat. No.: B13368228
M. Wt: 237.17 g/mol
InChI Key: FUIPILQIFFZHHI-UHFFFAOYSA-N
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Description

2-(Methylamino)-4,7-dioxo-3,4,7,8-tetrahydro-6-pteridinecarboxylic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a pteridine ring system with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-4,7-dioxo-3,4,7,8-tetrahydro-6-pteridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of acidic or basic catalysts can facilitate the cyclization process, while solvents like dimethyl sulfoxide (DMSO) or acetonitrile may be used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often incorporate continuous flow reactors, which allow for precise control over reaction parameters and scalability. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-4,7-dioxo-3,4,7,8-tetrahydro-6-pteridinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pteridine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-quinones, while reduction can produce dihydropteridines. Substitution reactions can result in various substituted pteridine derivatives with different functional groups.

Scientific Research Applications

2-(Methylamino)-4,7-dioxo-3,4,7,8-tetrahydro-6-pteridinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its role in biological processes, including enzyme interactions and metabolic pathways.

    Medicine: Research focuses on its potential therapeutic applications, such as developing new drugs for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-4,7-dioxo-3,4,7,8-tetrahydro-6-pteridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)-4,7-dioxo-3,4,7,8-tetrahydro-6-pteridinecarboxylic acid: shares similarities with other pteridine derivatives, such as folic acid and biopterin.

    Folic Acid: A vital compound involved in DNA synthesis and repair, with a similar pteridine ring structure.

    Biopterin: A cofactor in various enzymatic reactions, also containing a pteridine ring.

Uniqueness

What sets this compound apart is its specific functional groups and their arrangement, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H7N5O4

Molecular Weight

237.17 g/mol

IUPAC Name

2-(methylamino)-4,7-dioxo-3,8-dihydropteridine-6-carboxylic acid

InChI

InChI=1S/C8H7N5O4/c1-9-8-12-4-2(5(14)13-8)10-3(7(16)17)6(15)11-4/h1H3,(H,16,17)(H3,9,11,12,13,14,15)

InChI Key

FUIPILQIFFZHHI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(C(=O)N1)N=C(C(=O)N2)C(=O)O

Origin of Product

United States

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